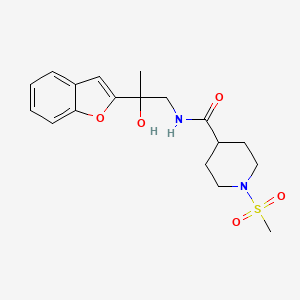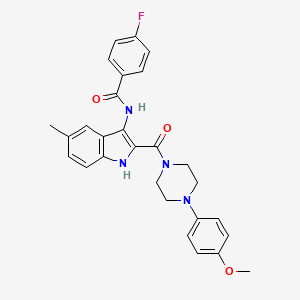
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)benzamide is a useful research compound. Its molecular formula is C28H27FN4O3 and its molecular weight is 486.547. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-1 Attachment Inhibition
- The compound has been characterized as a potent inhibitor of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. The piperazine ring in the compound acts as a critical element of the HIV-1 attachment inhibiting pharmacophore (Wang et al., 2009).
Alzheimer's Disease Research
- A selective serotonin 1A (5-HT1A) molecular imaging probe, which includes a similar structure to the compound , was used for quantifying 5-HT1A receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. Significant decreases in receptor densities were observed in Alzheimer's patients, indicating potential applications in diagnostic imaging (Kepe et al., 2006).
Dopamine D3 Receptor Imaging
- The compound has been utilized in the synthesis of new potential PET radioligands for imaging of dopamine D3 receptors. These radioligands are valuable in the context of neurological and psychiatric disorder research (Gao et al., 2008).
Antimicrobial and Antiviral Activities
- Derivatives of the compound have demonstrated significant antimicrobial and anti-Tobacco mosaic virus (TMV) activities, indicating its potential in developing treatments for infections and plant viruses (Reddy et al., 2013).
properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-18-3-12-24-23(17-18)25(31-27(34)19-4-6-20(29)7-5-19)26(30-24)28(35)33-15-13-32(14-16-33)21-8-10-22(36-2)11-9-21/h3-12,17,30H,13-16H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOCIPLRWNOAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

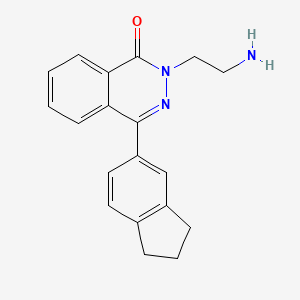
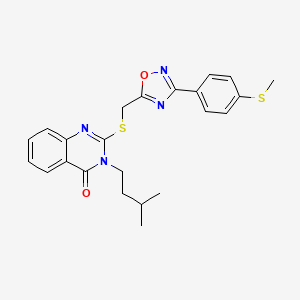
![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)
![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)

![4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one](/img/structure/B2375419.png)

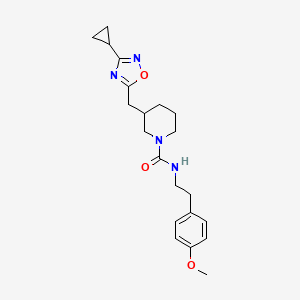
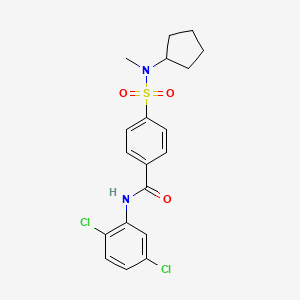


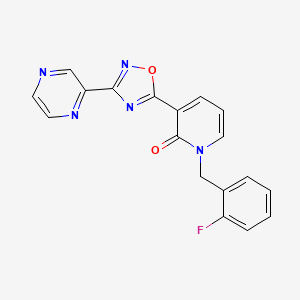
![N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2375430.png)
